molecular formula C12H18N2 B3852032 N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine

N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine

Cat. No. B3852032
M. Wt: 190.28 g/mol
InChI Key: RRGBLLDFXGDFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine (EMPA) is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. EMPA is widely used in scientific research to investigate the biochemical and physiological effects of alpha-2 adrenergic receptor activation.

Mechanism of Action

N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine selectively activates alpha-2 adrenergic receptors by binding to the receptor's active site and inducing a conformational change that leads to receptor activation. Activation of alpha-2 adrenergic receptors results in the inhibition of neurotransmitter release, which leads to a decrease in sympathetic activity and a reduction in blood pressure. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has also been shown to have analgesic and anti-inflammatory effects through the activation of alpha-2 adrenergic receptors.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been shown to have a variety of biochemical and physiological effects. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been shown to reduce sympathetic activity, decrease blood pressure, and decrease heart rate in animal models. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has also been shown to have analgesic and anti-inflammatory effects in animal models. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been shown to inhibit the release of norepinephrine and other neurotransmitters in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has several advantages for lab experiments. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is a selective alpha-2 adrenergic receptor agonist, which allows for the specific activation of the receptor without affecting other adrenergic receptors. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is also relatively stable and can be easily synthesized in the lab. However, N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has some limitations for lab experiments. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has a relatively short half-life, which can make it difficult to study its long-term effects. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine can also have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine research. One direction is to investigate the role of N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine in the regulation of blood pressure and sympathetic activity in humans. Another direction is to investigate the potential therapeutic applications of N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine in the treatment of pain and inflammation. Additionally, further research is needed to understand the long-term effects of N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine and to identify potential side effects. Finally, the development of more selective and potent alpha-2 adrenergic receptor agonists could lead to new insights into the role of alpha-2 adrenergic receptors in various physiological and pathological processes.
Conclusion:
In conclusion, N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is a useful tool compound for investigating the biochemical and physiological effects of alpha-2 adrenergic receptor activation. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has a selective mechanism of action and has been shown to have analgesic and anti-inflammatory effects. While N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has some limitations for lab experiments, it has several advantages and has potential therapeutic applications. Future research on N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine could lead to new insights into the role of alpha-2 adrenergic receptors in various physiological and pathological processes.

Scientific Research Applications

N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is widely used in scientific research to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is commonly used as a tool compound to selectively activate alpha-2 adrenergic receptors in vitro and in vivo. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been used to study the effects of alpha-2 adrenergic receptor activation on neurotransmitter release, blood pressure regulation, pain perception, and inflammation.

properties

IUPAC Name

N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-4-14(9-11(2)3)10-12-5-7-13-8-6-12/h5-8H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGBLLDFXGDFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5428466

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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